2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride
Description
Properties
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c1-12-6-7-15-16(10-12)19-17(18-15)22-9-8-21-14-5-3-4-13(11-14)20-2;/h3-7,10-11H,8-9H2,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNAMZAXRZZGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC(=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action, pharmacokinetics, and other properties of a specific imidazole compound can vary greatly depending on its structure and the presence of other functional groups. For example, some imidazole compounds work by inhibiting certain enzymes, while others may interact with cell receptors or other biological targets .
The environment in which the compound acts can also influence its activity. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Biological Activity
The compound 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride belongs to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
Key Features
- Benzimidazole Core : The benzimidazole structure is critical for its biological activity.
- Thioether Linkage : The presence of a thioether group enhances interactions with biological targets.
- Methoxyphenoxy Group : This substituent may contribute to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : It may act on specific receptors involved in neurotransmission and cellular signaling.
Anticancer Activity
Research indicates that compounds in the benzimidazole class exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving:
- Cell Cycle Arrest : Compounds can halt cell division, leading to increased cancer cell death.
- Reactive Oxygen Species (ROS) Generation : This can trigger oxidative stress pathways that are detrimental to cancer cells.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 5.2 | Apoptosis induction | |
| MCF-7 | 4.8 | ROS generation | |
| A549 | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
Case Studies
-
Case Study on Anticancer Effects :
A study involving the treatment of HeLa cells with the compound showed significant reductions in cell viability, with an IC50 value of 5.2 µM. The mechanism was linked to apoptosis via mitochondrial pathways. -
Case Study on Antimicrobial Activity :
In a clinical setting, the compound demonstrated efficacy against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multi-drug resistant bacteria.
Scientific Research Applications
Pharmacological Properties
The benzo[d]imidazole scaffold is known for its diverse pharmacological properties. Compounds with this structure, including 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride, have been studied for their potential in treating various diseases:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial effects. The structural modifications in compounds like this compound can enhance their effectiveness against bacterial and fungal strains .
- Anticancer Properties : Imidazole derivatives are also explored for their anticancer potential. Studies have shown that modifications to the imidazole ring can lead to increased cytotoxicity against cancer cell lines, making compounds like this one promising candidates for further development .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity:
| Synthesis Step | Description |
|---|---|
| Step 1 | Synthesis of the benzo[d]imidazole core through condensation reactions. |
| Step 2 | Introduction of the thioether group via nucleophilic substitution reactions. |
| Step 3 | Functionalization at the phenyl ring to improve solubility and bioavailability. |
This synthetic versatility allows researchers to create a library of derivatives with tailored properties for specific biological applications.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of similar compounds in preclinical and clinical settings:
- A study published in the International Journal of Creative Research Thoughts discusses the antimicrobial and anticancer activities of imidazole derivatives, emphasizing the importance of structural modifications in enhancing bioactivity .
- Another research article focusing on benzo[d]imidazole derivatives demonstrated promising results against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents from this class of compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzimidazole Core
a) 5-Methyl vs. 5-Hydrosulfonyl Groups
The target compound’s 5-methyl group contrasts with 5-hydrosulfonyl derivatives (e.g., from ).
b) Thioether Linkage vs. Carboxamide or Triazole Moieties
- Thioether vs. Carboxamide : The thioether in the target compound (S-CH₂-CH₂-O-aryl) differs from carboxamide-linked analogs (e.g., ), which exhibit hydrogen-bonding capabilities but reduced metabolic stability due to amide hydrolysis susceptibility .
- Thioether vs. Triazole-Thiazole Systems : Compounds like 9a–e () incorporate triazole-thiazole appendages, offering π-π stacking and metal-binding properties absent in the target compound’s simpler thioether chain .
Aryl Substituent Variations
a) 3-Methoxyphenoxy vs. 4-Methoxyphenyl or Halogenated Aromatics
- The 3-methoxyphenoxy group in the target compound provides moderate steric bulk and electron-donating effects. In contrast, 4-methoxyphenyl () or halogenated aryl groups (e.g., 9c in ) may alter binding affinity or photostability .
- Trifluoromethyl-substituted analogs (e.g., ) exhibit enhanced metabolic resistance and electronegativity but may introduce toxicity concerns .
Physicochemical Properties
Table 1: Key Property Comparison
*Estimated based on formula. †Based on molecular formula in . ‡Approximate range from .
Q & A
Q. Purity validation :
- Elemental analysis : Compare calculated vs. experimental C, H, N, S, and Cl content to confirm stoichiometry .
- Chromatography : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 60:40) and purify using column chromatography .
- Melting point : A sharp melting point (e.g., 219–221°C for analogous compounds) indicates purity .
Advanced Question: Q. Q2. How can reaction conditions be optimized to address low yields in the thioether coupling step? A2. Key parameters for optimization:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group but may increase side reactions. Test alternatives like acetone or THF .
- Base selection : Replace K₂CO₃ with stronger bases (e.g., NaH) to deprotonate the thiol more efficiently.
- Temperature : Prolonged reflux (e.g., 10–12 hours) may improve conversion, but monitor for decomposition via HPLC .
- Catalyst : Add catalytic KI to facilitate halide displacement in SN2 reactions .
Structural Characterization
Basic Question: Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound? A3.
- 1H/13C NMR :
- IR spectroscopy : Validate S-H absence (no peak ~2550 cm⁻¹) and confirm C=N stretching (~1600 cm⁻¹) .
Advanced Question: Q. Q4. How should researchers resolve discrepancies in NMR data, such as unexpected splitting patterns? A4.
- Variable-temperature NMR : Perform experiments in DMSO-d₆ at elevated temperatures (e.g., 50°C) to reduce tautomeric effects or aggregation .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, HSQC can distinguish benzimidazole C2 from thioether carbons .
- X-ray crystallography : If available, use single-crystal data to unambiguously confirm stereochemistry and hydrogen bonding patterns (e.g., imidazole tautomerism) .
Structure-Activity Relationship (SAR) Studies
Advanced Question: Q. Q5. How can substituent effects on biological activity be systematically evaluated for this compound? A5.
- Analog synthesis : Replace the 3-methoxyphenoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₂CH₃) groups. Use methods from analogous benzimidazole syntheses (e.g., SNAr for aryl halides) .
- Biological assays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) and correlate activity with substituent Hammett σ values .
- Computational modeling : Perform DFT calculations to assess electronic effects (e.g., HOMO/LUMO energies) on binding affinity .
Mechanistic and Pharmacokinetic Studies
Advanced Question: Q. Q6. What methodologies are suitable for studying the compound’s metabolic stability and degradation pathways? A6.
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for demethylation (loss of -OCH₃) or sulfoxide formation .
- Radiolabeling : Synthesize a ³⁵S-labeled analog to track thioether oxidation in metabolic studies .
- CYP inhibition assays : Identify cytochrome P450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Molecular Docking and Target Engagement
Advanced Question: Q. Q7. How can molecular docking be employed to predict binding modes with putative targets? A7.
- Target selection : Prioritize proteins with known benzimidazole interactions (e.g., ATP-binding pockets in kinases) .
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare predicted poses with crystallographic data for analogous compounds (e.g., 9c in showed π-π stacking with active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
